![molecular formula C11H9Br2N3O2 B7658945 2-[(5,7-Dibromoquinolin-8-yl)oxy]acetohydrazide](/img/structure/B7658945.png)
2-[(5,7-Dibromoquinolin-8-yl)oxy]acetohydrazide
Vue d'ensemble
Description
2-[(5,7-Dibromoquinolin-8-yl)oxy]acetohydrazide is a quinoline derivative known for its significant biological activities. Quinoline derivatives are widely recognized for their antimicrobial, antimalarial, and anticancer properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of 2-[(5,7-Dibromoquinolin-8-yl)oxy]acetohydrazide typically begins with 5,7-dibromo-8-hydroxyquinoline as the starting material . The synthetic route involves the following steps:
Formation of 5,7-dibromoquinolin-8-yloxyacetohydrazide: This is achieved by reacting 5,7-dibromo-8-hydroxyquinoline with chloroacetic acid hydrazide under basic conditions.
Purification: The crude product is purified using recrystallization techniques to obtain the final compound in high purity.
Analyse Des Réactions Chimiques
2-[(5,7-Dibromoquinolin-8-yl)oxy]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atoms in the quinoline ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of other quinoline derivatives with enhanced biological activities.
Biology: The compound has shown significant antimicrobial activity against various Gram-positive and Gram-negative bacteria.
Medicine: It is being investigated for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-[(5,7-Dibromoquinolin-8-yl)oxy]acetohydrazide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. In cancer cells, it interferes with cell division and induces apoptosis through various signaling pathways.
Comparaison Avec Des Composés Similaires
2-[(5,7-Dibromoquinolin-8-yl)oxy]acetohydrazide can be compared with other quinoline derivatives such as:
2-(5,7-Dibromoquinolin-8-yloxy)-N’-(4-nitrobenzylidene)acetohydrazide: This compound has similar antimicrobial properties but differs in its specific molecular targets and pathways.
2-(2-Methylquinolin-8-yl)oxyacetohydrazide: Known for its corrosion inhibition properties, this compound is used in different industrial applications.
The uniqueness of this compound lies in its dual antimicrobial and anticancer activities, making it a versatile compound for various scientific research applications.
Propriétés
IUPAC Name |
2-(5,7-dibromoquinolin-8-yl)oxyacetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2N3O2/c12-7-4-8(13)11(18-5-9(17)16-14)10-6(7)2-1-3-15-10/h1-4H,5,14H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXMNCSOWIWWKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)OCC(=O)NN)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


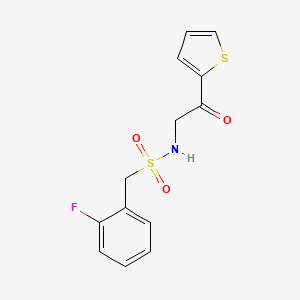
![2-chloro-6-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]benzenesulfonamide](/img/structure/B7658866.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-(2-hydroxypropyl)morpholine-4-carboxamide](/img/structure/B7658874.png)
![2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-5-(thiophen-2-ylmethyl)-1,3,4-oxadiazole](/img/structure/B7658881.png)
![3-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-5-ethyl-4-methyl-1,2,4-triazole](/img/structure/B7658888.png)
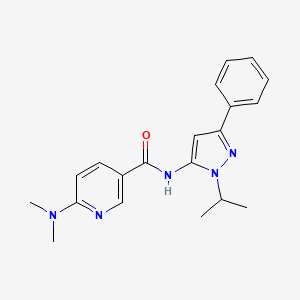
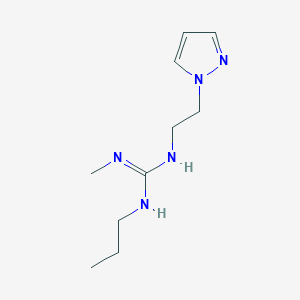
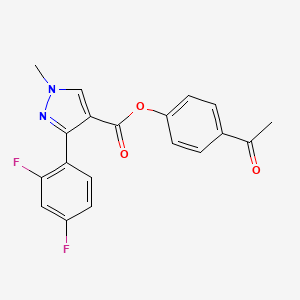
![2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-5-(3-methylthiophen-2-yl)-1,3,4-oxadiazole](/img/structure/B7658924.png)

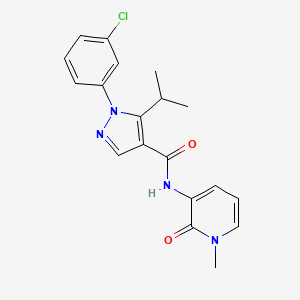
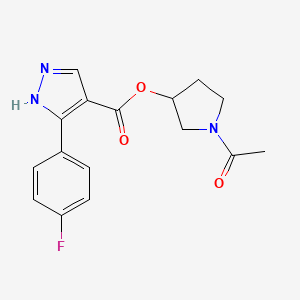
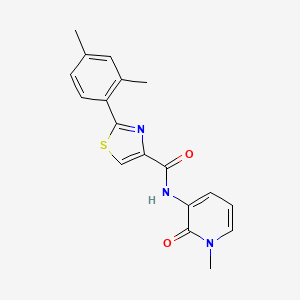
![1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-iodopyrazole](/img/structure/B7658970.png)
